(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
Overview
Description
(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Generation of Diverse Compound Libraries : A study by Roman (2013) utilized a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions. This approach was effective in generating a structurally diverse library of compounds, indicating the potential of such chemicals in synthetic chemistry for creating a wide range of derivatives (Roman, 2013).
Synthesis of Pharmaceutical Compounds : Quaglia et al. (1996) synthesized enantiomers of a related compound, demonstrating its potent competitive alpha 1A-adrenoreceptor antagonist properties. This implies its potential application in developing therapeutic agents (Quaglia et al., 1996).
Antioxidant and Antibacterial Applications : Shankerrao et al. (2013) synthesized phenolic esters and amides of a similar compound, which exhibited significant antioxidant and antibacterial activities. This suggests the utility of such compounds in pharmaceutical and biomedical research (Shankerrao et al., 2013).
Development of Novel Cationic Diblock Copolymers : Research by Bütün et al. (2001) involved the synthesis of novel cationic diblock copolymers using 2-(dimethylamino)ethyl methacrylate. These copolymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating potential applications in material science and nanotechnology (Bütün et al., 2001).
Fluorescent Probes for Carbon Dioxide Monitoring : Wang et al. (2015) developed fluorescent probes based on tertiary amine moieties, including 2-(dimethylamino)ethyl, for the real-time monitoring of low carbon dioxide levels. These probes demonstrated an aggregation-enhanced emission feature, highlighting their potential in environmental monitoring and analysis (Wang et al., 2015).
Synthesis of Quinazolinone Derivatives : Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones from a related compound, which exhibited antimicrobial and anticonvulsant activities. This suggests its applicability in developing new therapeutic agents (Rajasekaran et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWSRFOAOCVNQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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